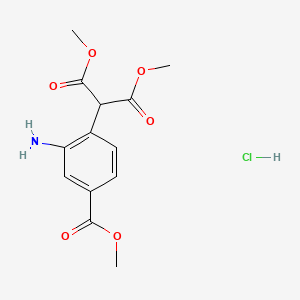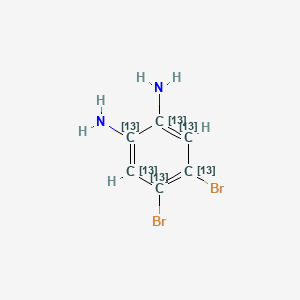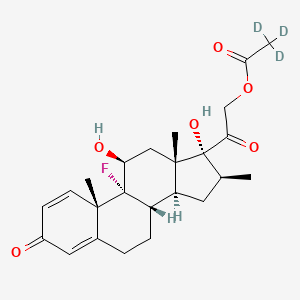
Betamethasone 21-Acetate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betamethasone 21-Acetate-d3 is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is a stable isotope-labeled form of betamethasone 21-acetate, used primarily in scientific research to study metabolic pathways and drug metabolism.
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of Betamethasone 21-Acetate-d3 involves large-scale chemical reactors and advanced purification techniques to ensure the compound's purity and stability. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acetyl chloride (CH3COCl) is typically used for acetylation reactions.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the final compound.
Scientific Research Applications
Betamethasone 21-Acetate-d3 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking of the compound in biological systems. Its applications include:
Chemistry: Studying reaction mechanisms and pathways.
Biology: Investigating metabolic processes and enzyme activities.
Medicine: Researching drug metabolism and pharmacokinetics.
Industry: Developing new pharmaceuticals and testing their efficacy and safety.
Mechanism of Action
Betamethasone 21-Acetate-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory and immunosuppressive pathways, resulting in the suppression of cytokine production, inhibition of leukocyte migration, and reduction of inflammation.
Molecular Targets and Pathways Involved:
Glucocorticoid Receptors: The primary molecular target.
Anti-inflammatory Pathways: Inhibition of NF-κB and other transcription factors involved in inflammation.
Immunosuppressive Pathways: Suppression of T-cell activation and proliferation.
Comparison with Similar Compounds
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Prednisone: A commonly used corticosteroid with immunosuppressive effects.
Betamethasone 21-Acetate-d3 stands out due to its labeled structure, which provides valuable insights in metabolic studies and drug development.
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i2D3 |
InChI Key |
AKUJBENLRBOFTD-LBPIJHOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B15352148.png)

![3-[(E)-[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoylhydrazinylidene]methyl]benzoate](/img/structure/B15352158.png)
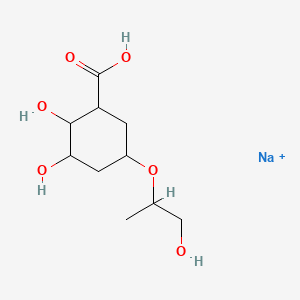
![N-[4-Bromo-3-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B15352183.png)
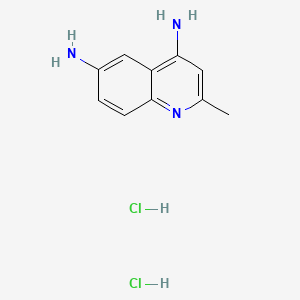
![2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid(endo/exo Mixtures)](/img/structure/B15352200.png)
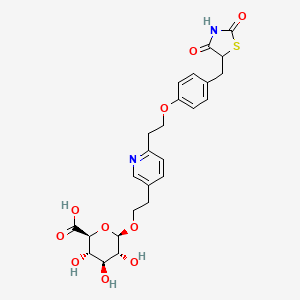
![5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B15352214.png)
